molecular formula C19H19N3O4S B2797338 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide CAS No. 886917-38-0

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide

Cat. No.: B2797338
CAS No.: 886917-38-0
M. Wt: 385.44
InChI Key: GPFSCKBMOFHSHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide ( 898459-30-8) is a synthetic organic compound with a molecular formula of C19H19N3O4S and a molecular weight of 385.44 g/mol . This benzamide derivative is built around a central 1,3,4-oxadiazole ring, a heterocycle known for its diverse biological potential . The molecular structure features a 3,5-dimethoxyphenyl substituent on the oxadiazole ring and a 2-(ethylsulfanyl)benzamide group attached to the nitrogen atom. Compounds containing the 1,3,4-oxadiazole scaffold have been extensively investigated in medicinal and agricultural chemistry due to their broad spectrum of biological activities. Research on analogous structures has indicated potential for insecticidal and fungicidal activities, making such compounds interesting subjects for the development of new agrochemical agents . Furthermore, the amide functional group is a common pharmacophore that can facilitate hydrogen bonding with biological targets, thereby influencing the compound's binding affinity and specificity . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound as a key intermediate or as a lead structure in various discovery programs.

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-4-27-16-8-6-5-7-15(16)17(23)20-19-22-21-18(26-19)12-9-13(24-2)11-14(10-12)25-3/h5-11H,4H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFSCKBMOFHSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), and other reducing agents under anhydrous conditions.

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2), and catalysts (FeCl3, AlCl3) under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and halogenated aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to the development of new materials and pharmaceuticals.

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Properties : Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. Studies have shown that modifications to the oxadiazole ring can enhance this activity against various pathogens.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth .

Medicine

This compound is being investigated as a potential therapeutic agent for various diseases:

  • Pain Management : Some derivatives have shown promise as selective cyclooxygenase-2 (COX-2) inhibitors, which could lead to new analgesics with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Neuroprotective Effects : Certain studies indicate that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's .

Industry

In industrial applications, the compound can be utilized in developing new materials with specific properties:

  • Polymers and Coatings : Its unique chemical structure allows it to be incorporated into polymer matrices or coatings that require enhanced thermal stability or chemical resistance.

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of this compound:

  • Anticancer Studies : A study highlighted its ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms .
  • Antimicrobial Evaluation : Research demonstrated that modifications to the oxadiazole ring significantly improved antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Pharmacological Investigations : Molecular docking studies suggested that this compound binds effectively to COX enzymes, indicating its potential as a selective inhibitor .

Mechanism of Action

The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and the dimethoxyphenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The compound’s 1,3,4-oxadiazole core is shared with several derivatives in , such as OZE-II (N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide). Key differences include:

  • Substituent on benzamide : The target compound has an ethylsulfanyl group, while OZE-II features a bulkier sulfonyl-oxazolidine group. This difference likely impacts lipophilicity and steric interactions with biological targets .

Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives

Compound Core Structure R1 (5-position) R2 (2-position) MW Activity (Evidence)
Target Compound 1,3,4-Oxadiazole 3,5-Dimethoxyphenyl 2-(Ethylsulfanyl)benzamide N/A Not explicitly reported
OZE-II 1,3,4-Oxadiazole 3,5-Dimethoxyphenyl 4-Sulfonyl-oxazolidine benzamide 488.51 Antimicrobial (S. aureus biofilm)
OZE-III 1,3,4-Oxadiazole 4-Chlorophenyl Pentanamide 279.72 Not specified
Comparison with Thiadiazole Analogs

–4 describes (E)-5-(3,5-dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine , a thiadiazole derivative. Key contrasts:

  • Heterocycle : Thiadiazole (S-containing) vs. oxadiazole (O-containing). Thiadiazoles often exhibit stronger π-π stacking due to sulfur’s polarizability .
  • Substituents : The target compound’s ethylsulfanyl group vs. methylsulfanyl in the thiadiazole analog. Ethylsulfanyl may confer greater membrane permeability.
  • Bioactivity : Thiadiazole derivatives in –4 show insecticidal/fungicidal activity, whereas oxadiazole analogs (e.g., OZE-II) target bacterial biofilms .
Comparison with Sulfonyl-Benzamide Derivatives

lists 4-(azepan-1-ylsulfonyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide , which shares the oxadiazole core and dimethoxyphenyl group but replaces ethylsulfanyl with a sulfonamide-azepane moiety.

  • Applications : Sulfonamide derivatives are common in enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent therapeutic pathways from the ethylsulfanyl analog .

Research Findings and Gaps

  • Antimicrobial Potential: OZE-II () inhibits S. aureus biofilms (MIC: 8 µg/mL), implying that the dimethoxyphenyl-oxadiazole scaffold is critical. The target compound’s ethylsulfanyl group might modulate activity similarly .
  • Structural Insights: The planar conformation of thiadiazole analogs () suggests that non-planar oxadiazole derivatives (due to ethylsulfanyl steric effects) may have reduced stacking interactions .
  • Synthetic Feasibility : ’s method (toluene reflux for thiadiazole synthesis) could be adapted for the target compound, though optimization for ethylsulfanyl stability is needed .

Biological Activity

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

The compound features an oxadiazole ring fused with a benzamide structure, which is known to impart significant biological properties. Its molecular formula is C15H18N4O3SC_{15}H_{18}N_4O_3S, and it has a molecular weight of approximately 350.4 g/mol. The presence of the dimethoxyphenyl group and the ethylsulfanyl moiety enhances its lipophilicity and bioactivity.

Antifungal Properties

Numerous studies have demonstrated the antifungal activity of compounds containing the oxadiazole moiety. For instance, a series of benzamides with the oxadiazole structure showed promising results against various fungal strains. The compound exhibited significant inhibition rates against Botrytis cinerea, with an effective concentration (EC50) of 14.44 µg/mL . This activity suggests potential applications in agricultural fungicides.

Fungal Strain Inhibition Rate (%) EC50 (µg/mL)
Botrytis cinerea83.614.44
Fusarium graminearum<25Not applicable
Phytophthora capsiciModerate (40-45%)Not applicable

Insecticidal Activity

The compound has also shown insecticidal properties against pests such as Mythimna separate and Helicoverpa armigera. In preliminary bioassays, compounds similar to this compound exhibited lethal effects at concentrations around 500 mg/L . This suggests that modifications to the structure may enhance its efficacy as an insecticide.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various assays. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains. For example, derivatives showed high activity against Escherichia coli and Staphylococcus aureus, indicating that this class of compounds could be further developed as antibacterial agents .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors within target organisms. The oxadiazole ring is known to disrupt cellular processes in fungi and bacteria by inhibiting key metabolic pathways.

Case Studies

  • Study on Antifungal Activity : A recent study evaluated the antifungal efficacy of several oxadiazole derivatives against Fusarium oxysporum and found that modifications enhancing lipophilicity significantly improved activity levels .
  • Insecticidal Efficacy : Research highlighted that compounds structurally related to this compound displayed notable insecticidal activity against agricultural pests at concentrations as low as 500 mg/L .

Q & A

Basic Research Questions

What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

Methodological Answer:
Synthesis typically involves cyclization of a hydrazide intermediate with a carbonyl compound to form the 1,3,4-oxadiazole ring. Key steps include:

  • Hydrazide Preparation: Reacting 3,5-dimethoxybenzoyl chloride with hydrazine hydrate under reflux in ethanol (60–70°C for 4–6 hours) to form the hydrazide intermediate.
  • Oxadiazole Formation: Condensing the hydrazide with 2-(ethylsulfanyl)benzoyl chloride using a dehydrating agent like POCl₃ or PPA (polyphosphoric acid) at 80–100°C for 8–12 hours .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency. Yield improvements (up to 75%) are achieved by maintaining anhydrous conditions and slow reagent addition .

How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Verify aromatic protons (δ 6.5–8.0 ppm for phenyl groups) and methoxy signals (δ ~3.8 ppm). The oxadiazole ring’s C=N bond is confirmed via ¹³C NMR (δ 160–165 ppm) .
    • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the expected structure .
  • Elemental Analysis: Validate C, H, N, S percentages within ±0.3% of theoretical values .

What in vitro assays are suitable for preliminary screening of antimicrobial activity?

Methodological Answer:

  • Agar Diffusion/Broth Microdilution: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans).
    • Protocol: Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth. Measure MIC (Minimum Inhibitory Concentration) after 24-hour incubation at 37°C .
    • Positive Controls: Use ciprofloxacin (bacteria) and fluconazole (fungi) to validate assay conditions .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?

Methodological Answer:

  • Functional Group Modifications:
    • Replace the 3,5-dimethoxyphenyl group with halogenated or nitro-substituted aryl rings to assess electron-withdrawing/donating effects on bioactivity .
    • Modify the ethylsulfanyl moiety to alkyl/aryl sulfonamides to evaluate steric and electronic impacts .
  • Biological Testing: Correlate structural changes with IC₅₀ values in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .

What computational methods predict binding interactions with biological targets like kinases?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to model interactions with ATP-binding pockets of kinases (e.g., EGFR).
    • Protocol: Prepare the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Dock into crystal structures (PDB: 1M17) with a grid box covering the active site .
    • Validation: Compare docking scores (ΔG) with known inhibitors (e.g., erlotinib). Hydrogen bonding with Lys721 and π-π stacking with Phe723 are critical .

How can conflicting data on cytotoxicity across cell lines be resolved?

Methodological Answer:

  • Mechanistic Profiling:
    • Conduct flow cytometry to differentiate apoptosis vs. necrosis (Annexin V/PI staining) in inconsistent cell lines (e.g., MCF-7 vs. HepG2) .
    • Measure ROS generation and mitochondrial membrane potential (JC-1 dye) to identify oxidative stress-driven cytotoxicity .
  • Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) across triplicate experiments .

What strategies stabilize the compound under physiological conditions for in vivo studies?

Methodological Answer:

  • Formulation Optimization:
    • Use nanoemulsions or liposomes (e.g., DSPC:Cholesterol at 55:45 molar ratio) to enhance solubility and bioavailability .
    • Stability Testing: Monitor degradation via HPLC at 37°C in PBS (pH 7.4) over 24 hours. Include antioxidants (e.g., ascorbic acid) if hydrolysis dominates .

Data Interpretation and Validation

How to address discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

  • Re-evaluate Force Field Parameters: Adjust partial charges in docking simulations using QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid methods .
  • Experimental Validation: Perform SPR (Surface Plasmon Resonance) to measure binding kinetics (ka/kd) and compare with docking-predicted affinities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.